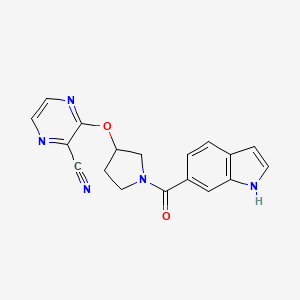

3-((1-(1H-indole-6-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Description

3-((1-(1H-Indole-6-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a heterocyclic compound featuring a pyrazine-2-carbonitrile core substituted at the 3-position by a pyrrolidin-3-yloxy group. The pyrrolidine ring is further functionalized with a 1H-indole-6-carbonyl moiety. This structure combines a nitrogen-rich pyrazine ring, a conformationally flexible pyrrolidine linker, and an indole aromatic system, making it a candidate for exploration in medicinal chemistry, particularly for kinase inhibition or receptor modulation.

Properties

IUPAC Name |

3-[1-(1H-indole-6-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O2/c19-10-16-17(22-7-6-21-16)25-14-4-8-23(11-14)18(24)13-2-1-12-3-5-20-15(12)9-13/h1-3,5-7,9,14,20H,4,8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXJGSKKVQLDBOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CN=C2C#N)C(=O)C3=CC4=C(C=C3)C=CN4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Indole Derivatives

Indole derivatives are known for their diverse biological activities. They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors. These compounds possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. The indole nucleus is an important heterocyclic system that provides the skeleton to many bioactive compounds.

Pyrrolidine Compounds

Pyrrolidine is a five-membered ring and is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases. The pyrrolidine ring contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring. Bioactive molecules with target selectivity are often characterized by the pyrrolidine ring and its derivatives.

Biological Activity

3-((1-(1H-indole-6-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound integrates an indole nucleus, a pyrrolidine ring, and a pyrazine moiety, which collectively contribute to its diverse biological activities.

Structural Characteristics

The molecular formula of 3-((1-(1H-indole-6-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is , with a molecular weight of 321.35 g/mol. The compound's structure is illustrated below:

| Component | Structure |

|---|---|

| Indole | Indole |

| Pyrrolidine | Pyrrolidine |

| Pyrazine | Pyrazine |

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways:

- Antiviral Activity : Indole derivatives are recognized for their antiviral properties, potentially inhibiting viral replication through interference with viral enzymes.

- Anticancer Properties : The compound may induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic factors.

- Anti-inflammatory Effects : By modulating inflammatory cytokines and pathways, it may reduce inflammation in various disease models.

- Antimicrobial Activity : The presence of the indole and pyrazine moieties enhances its ability to combat bacterial and fungal infections.

Pharmacokinetics

The pharmacokinetic profile of 3-((1-(1H-indole-6-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile suggests favorable absorption and bioavailability due to the presence of heteroatoms in its structure, which can enhance solubility and permeability across biological membranes.

Research Findings

Recent studies have explored the compound's efficacy in various biological assays:

Anticancer Activity

A study conducted on human cancer cell lines demonstrated that the compound exhibited significant cytotoxic effects, particularly against breast and lung cancer cells. The IC50 values were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12.5 |

| A549 (Lung) | 10.3 |

Antiviral Effects

In vitro assays showed that 3-((1-(1H-indole-6-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile effectively inhibited the replication of the influenza virus, with an EC50 value of 8.0 µM.

Anti-inflammatory Potential

The compound was found to significantly reduce levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : In a preclinical model of rheumatoid arthritis, treatment with the compound resulted in reduced joint swelling and inflammation markers.

- Case Study 2 : A study on diabetic rats indicated that administration improved glycemic control and reduced oxidative stress markers.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazine-2-carbonitrile Derivatives with Heterocyclic Substituents

Key Compounds :

(R)-4-Amino-6-(5-amino-2-fluorophenyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-2-carbonitrile (): Core: Pyrazolo[1,5-a]pyrazine-2-carbonitrile. Substituents: Amino and fluorophenyl groups at positions 4 and 5. Synthesis: Hydrogenation with Pt/C under H₂ atmosphere . Comparison: The pyrazine core is fused with a pyrazole ring, enhancing rigidity. The fluorophenyl group may improve metabolic stability compared to the indole system in the target compound.

5-(((1S,3R)-3-(6H-Imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)cyclopentyl)methylamino)pyrazine-2-carbonitrile (): Core: Pyrazine-2-carbonitrile. Substituents: Cyclopentyl-linked imidazo-pyrrolo-pyrazine.

(R)-3-((4-(2-((1-(5-Chloro-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl)oxy)pyridin-4-yl)-3,5-dimethyl-1H-pyrazol-1-yl)methyl)bicyclo[1.1.1]pentane-1-carbonitrile (): Core: Pyrazine-2-carbonitrile with bicyclo[1.1.1]pentane. Substituents: Pyrrolidin-3-yloxy linked to pyridazinone. Synthesis: Acid-mediated deprotection using trifluoroacetic acid . The bicyclo[1.1.1]pentane enhances steric bulk, possibly affecting solubility.

Indole-Containing Carbonitriles

Key Compound :

3′-[(1H-Indol-3-yl)carbonyl]-1′-methyl-2-oxo-4′-(thiophen-2-yl)spiro[indoline-3,2′-pyrrolidine]-3′-carbonitrile ():

- Core : Spiro[indoline-3,2′-pyrrolidine]-3′-carbonitrile.

- Substituents : Indol-3-yl carbonyl and thiophen-2-yl groups.

- Crystallography: Monoclinic (P21/c), with a = 11.62 Å, b = 17.11 Å, c = 12.34 Å, β = 114.43° .

- Comparison : The spiro architecture imposes conformational constraints absent in the target compound. The indole at position 3 (vs. 6 in the target) alters electronic distribution and steric interactions.

Pyrrolidine-Linked Heterocycles

Key Observations :

- Pyrrolidine Puckering : General ring puckering coordinates () suggest that pyrrolidine conformation impacts binding affinity. However, specific data for the target compound’s pyrrolidine geometry are unavailable.

- Substituent Effects: Replacement of the indole-6-carbonyl group with thiophene () or pyridazinone () alters solubility and target engagement.

Research Implications and Limitations

- Structural Diversity : The target compound’s indole-6-carbonyl-pyrrolidine linker distinguishes it from analogs with fused pyrazoles () or spiro systems ().

- Synthesis Challenges : Lack of reported synthesis routes for the target compound limits direct comparison of reactivity or yield.

- Biological Data Gap: No activity or solubility data are provided in the evidence, necessitating further experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.